molecular formula C13H11NO5S B6382971 4-(4-Methylsulfonylphenyl)-2-nitrophenol, 95% CAS No. 1261933-06-5

4-(4-Methylsulfonylphenyl)-2-nitrophenol, 95%

Cat. No. B6382971
CAS RN: 1261933-06-5
M. Wt: 293.30 g/mol
InChI Key: LIZZGGFZDURTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylsulfonylphenyl)-2-nitrophenol (95%) is an organic compound with a wide range of applications in scientific research. It is a member of the nitrophenol family, which is a group of compounds with a nitro group attached to a phenol group. The compound is synthesized from 4-methylsulfonylphenol and nitric acid, and is a white crystalline solid with a melting point of 81-83°C. 4-(4-Methylsulfonylphenyl)-2-nitrophenol is a versatile compound and has been used in a variety of research applications, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

4-(4-Methylsulfonylphenyl)-2-nitrophenol has a wide range of applications in scientific research. It has been used in drug discovery, biochemistry, and physiology. In drug discovery, the compound has been used to study the interactions between drugs and their target proteins, as well as to identify new drug candidates. In biochemistry, it has been used to study the metabolism of drugs and other compounds, as well as to study the structure and function of proteins. In physiology, it has been used to study the effects of drugs on the body, as well as to identify potential therapeutic targets.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfonylphenyl)-2-nitrophenol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-Methylsulfonylphenyl)-2-nitrophenol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it has been found to regulate gene expression and to modulate the activity of certain receptors.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Methylsulfonylphenyl)-2-nitrophenol in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also a versatile compound, with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can degrade over time. Additionally, it is a toxic compound and must be handled with care.

Future Directions

The potential future applications of 4-(4-Methylsulfonylphenyl)-2-nitrophenol are numerous. It could be used in drug discovery to identify new drug candidates or to study the interactions between drugs and their target proteins. It could also be used in biochemistry to study the structure and function of proteins, or in physiology to study the effects of drugs on the body. Additionally, it could be used in the development of new antioxidants or to study the regulation of gene expression. Finally, it could be used to study the metabolism of drugs and other compounds, or to identify potential therapeutic targets.

Synthesis Methods

4-(4-Methylsulfonylphenyl)-2-nitrophenol is synthesized from 4-methylsulfonylphenol and nitric acid. The synthesis is a two-step process; first, the 4-methylsulfonylphenol is dissolved in a mixture of nitric acid and sulfuric acid. The mixture is heated to a temperature of 100-105°C and stirred until the reaction is complete. The second step involves the addition of sodium nitrite to the reaction mixture, which results in the formation of 4-(4-methylsulfonylphenyl)-2-nitrophenol. The product is then filtered and dried to obtain a white crystalline solid.

properties

IUPAC Name

4-(4-methylsulfonylphenyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZGGFZDURTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686321
Record name 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylsulfonylphenyl)-2-nitrophenol

CAS RN

1261933-06-5
Record name 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.